molecular formula C7H12BrClO B2758044 2-Bromo-2-ethyl-3-methylbutanoyl chloride CAS No. 854871-19-5

2-Bromo-2-ethyl-3-methylbutanoyl chloride

Cat. No.: B2758044
CAS No.: 854871-19-5
M. Wt: 227.53
InChI Key: SGMCEKCQFOOJLL-UHFFFAOYSA-N
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Description

2-Bromo-2-ethyl-3-methylbutanoyl chloride is an organic compound with the molecular formula C7H12BrClO and a molecular weight of 227.53 g/mol . It is a derivative of butanoyl chloride, featuring a bromine atom and an ethyl group attached to the second carbon, and a methyl group attached to the third carbon. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-Bromo-2-ethyl-3-methylbutanoyl chloride typically involves the reaction of 2-ethyl-3-methylbutanoic acid with thionyl chloride (SOCl2) in the presence of a brominating agent such as bromine (Br2) or phosphorus tribromide (PBr3). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Bromo-2-ethyl-3-methylbutanoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and amines.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes or other unsaturated compounds.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Bromo-2-ethyl-3-methylbutanoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: It may be involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-2-ethyl-3-methylbutanoyl chloride involves its reactivity as an acylating agent. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

2-Bromo-2-ethyl-3-methylbutanoyl chloride can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound.

Properties

IUPAC Name

2-bromo-2-ethyl-3-methylbutanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrClO/c1-4-7(8,5(2)3)6(9)10/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMCEKCQFOOJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)(C(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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